6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS No.:
Cat. No.: VC15998113
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN4 |
|---|---|
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | 6-chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine |
| Standard InChI | InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12) |
| Standard InChI Key | NCBRMXNZQPZEGX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C2C(=CC(=N1)Cl)N(C=N2)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features a fused bicyclic structure comprising an imidazole ring condensed with a pyridine ring. Chlorine and methyl groups are substituted at the 6th and 1st positions, respectively, while a dimethylamine group occupies the 4th position . Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClN₄ |
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | 6-Chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine |
| CAS Registry Number | 887147-21-9 |
| SMILES Notation | CNC1=C2C(=CC(=N1)Cl)N(C=N2)C |
The planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes and receptors .
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) for this compound is scarce in publicly available literature, analogs like 4-chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine (CAS 870135-17-4) exhibit characteristic peaks in their ¹H NMR spectra:
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Aromatic protons: δ 7.8–8.2 ppm (doublets, J = 5–6 Hz)
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Methyl groups: δ 2.5–3.0 ppm (singlets) .
Such data suggest that the chlorine and methyl substituents in 6-chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine would similarly deshield adjacent protons .
Synthesis and Availability
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A proposed pathway involves:
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Chlorination: Introduction of chlorine at the 6th position of a pyridine precursor.
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Methylation: Dimethylamine substitution at the 4th position using methylating agents like methyl iodide.
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Ring Closure: Formation of the imidazole ring via reaction with formamidine acetate .
Challenges in Development
Solubility and Bioavailability
The compound’s logP value (estimated at 2.1) indicates moderate hydrophobicity, which may limit aqueous solubility and oral bioavailability. Strategies to address this include:
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Prodrug Design: Incorporating phosphate or glycoside groups.
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Nanoparticle Formulations: Enhancing dissolution rates via lipid-based carriers .
Metabolic Stability
Preliminary studies on related imidazopyridines reveal rapid hepatic clearance due to CYP3A4-mediated oxidation. Structural modifications, such as fluorination at metabolically vulnerable sites, could improve stability .
Future Directions
Structural Optimization
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Heteroatom Substitution: Replacing chlorine with fluorine may enhance metabolic stability.
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Hybrid Molecules: Conjugation with known pharmacophores (e.g., chalcones) could synergize activity .
Target Identification
High-throughput screening against kinase libraries and GPCR panels is needed to elucidate precise mechanisms of action. Computational docking studies predict affinity for PI3K and JAK2 targets .
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